![molecular formula C30H22N2O3 B6316860 (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% CAS No. 246040-77-7](/img/structure/B6316860.png)
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% (hereafter referred to as DBFDPO) is a novel organic compound with a range of applications in scientific research. It is a symmetrical, non-aromatic, hydrophobic molecule composed of two benzofuran moieties connected by a central 4,5-dihydro-4-phenyloxazole ring. DBFDPO has been studied for its potential to act as a photosensitizer, fluorescent dye, and antioxidant. In
Aplicaciones Científicas De Investigación
Catalysis and Asymmetric Reactions
The trans-chelating bis(oxazoline) ligands, like (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline), have been demonstrated to effectively coordinate metal ions, forming C2-symmetric complexes. These complexes are highly effective in catalyzing a variety of asymmetric reactions, including highly enantioselective Diels-Alder (DA) reactions. The significance of this research lies in the potential application of these catalytic systems in the development of new, efficient, and selective synthetic pathways for the production of chiral molecules, which are crucial in the pharmaceutical industry (Itoh & Sibi, 2018).
Organic Synthesis
In the realm of organic synthesis, dibenzofuran derivatives have been explored for the synthesis of novel ligands. For instance, the synthesis of (R,R)‐4,6‐Dibenzofurandiyl‐2,2′‐Bis(4‐Phenyloxazoline) – a novel tridentate ligand – illustrates the compound's utility in constructing complex molecular architectures. This particular synthesis highlights the compound's role in facilitating the formation of chiral Lewis acid catalysts, which are valuable in organic synthesis for inducing stereoselectivity in various reactions (Iserloh et al., 2003).
Material Science and Luminescence
Research into the structural diversity and luminescence of novel compounds has also seen the application of dibenzofuran and oxazole derivatives. These studies are fundamental for the development of new materials with potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and other photonics technologies. The exploration of these compounds' photophysical properties can lead to the design of materials with enhanced luminescence and electronic properties, catering to the needs of advanced technological applications (Rogozhin et al., 2022).
Mecanismo De Acción
Mode of Action
It is known that dibenzo[b,d]furan compounds can interact with their targets through π-conjugation . This interaction can extend the π-conjugation length and suppress vibrational relaxation, resulting in specific emission properties .
Biochemical Pathways
Dibenzo[b,d]furan compounds are known to be involved in electroluminescence processes .
Result of Action
It is known that dibenzo[b,d]furan compounds can exhibit specific emission properties due to their interaction with targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that dibenzo[b,d]furan compounds possess high thermal stability , which could potentially influence their action and stability in different environments.
Propiedades
IUPAC Name |
(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAUPJHAAOZVLV-CLJLJLNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.